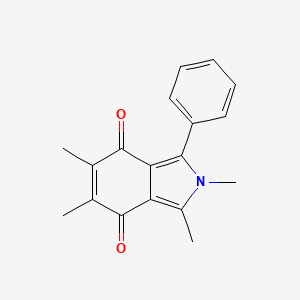
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated alkynes This compound is characterized by the presence of multiple chlorine atoms and a phenyl group, which can impart unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common approach is the alkylation of a phenylacetylene derivative with a chloromethylating agent, followed by chlorination and hydroxylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are often employed to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the alkyne moiety can influence its binding affinity and reactivity with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
1-Bromo-2-(bromomethyl)-4-(4-bromophenyl)but-3-yn-2-ol: Contains bromine atoms instead of chlorine.
1-Chloro-2-(chloromethyl)-4-(4-methylphenyl)but-3-yn-2-ol: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of a phenyl group and an alkyne moiety further enhances its versatility in synthetic chemistry.
Propriétés
Numéro CAS |
90160-66-0 |
|---|---|
Formule moléculaire |
C11H9Cl3O |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-1-3-10(14)4-2-9/h1-4,15H,7-8H2 |
Clé InChI |
ZSUKNQVRFGUPQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC(CCl)(CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


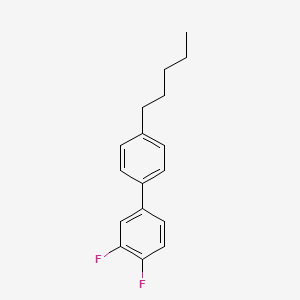
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
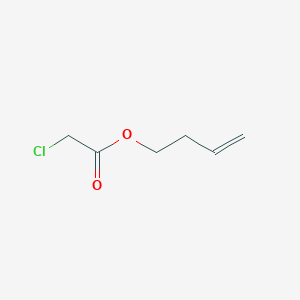
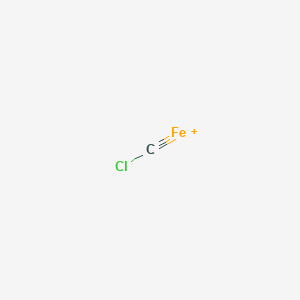
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
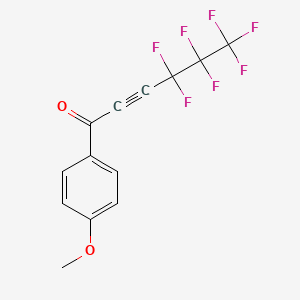
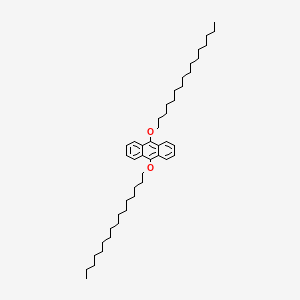
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)

